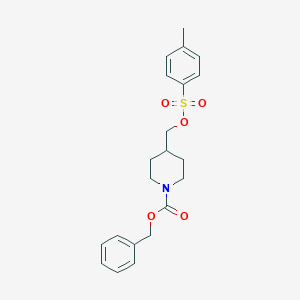

4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl 4-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5S/c1-17-7-9-20(10-8-17)28(24,25)27-16-19-11-13-22(14-12-19)21(23)26-15-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWNIBRSVNTKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619546 | |

| Record name | Benzyl 4-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160586-68-5 | |

| Record name | Benzyl 4-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the hydroxymethylpiperidine precursor is converted into a tosylate leaving group. Key steps include:

-

Activation of TsCl : Pyridine acts as both a base and solvent, neutralizing HCl generated during the reaction and preventing side reactions.

-

Temperature Control : The reaction initiates at 0°C to mitigate exothermic effects, followed by gradual warming to room temperature for completion.

-

Workup : Quenching with saturated sodium hydrogen carbonate ensures neutralization, while filtration and drying with P₂O₅ yield the product as a crystalline solid.

-

Starting Material : Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (49.86 g, 200 mmol).

-

Reagents : TsCl (41.94 g, 220 mmol), pyridine (200 mL).

-

Conditions : 0°C → 20°C, 19.7 h, N₂ atmosphere.

-

Yield : 95% (76.47 g).

-

Purity : Confirmed via ¹H NMR (CDCl₃, 400 MHz): δ 7.77 (d, J=8.3 Hz, 2H, Ts aromatic), 7.37–7.29 (m, 7H, benzyl and Ts aromatic), 5.10 (s, 2H, CH₂Ph), 3.85 (d, J=6.5 Hz, 2H, CH₂OTs).

Optimization Insights

-

Stoichiometry : A 10% excess of TsCl (1.1 eq) ensures complete conversion of the hydroxyl group.

-

Solvent Choice : Pyridine’s nucleophilicity prevents premature hydrolysis of TsCl, though alternatives like dichloromethane with triethylamine are less effective for this substrate.

-

Scalability : The protocol demonstrates robustness at multi-gram scales, with consistent yields >90%.

Alternative Methodologies and Comparative Analysis

Palladium-Catalyzed Debenzylation Followed by Tosylation

A patent route describes debenzylation of 1-benzyl-4-piperidone derivatives using Pd/C, followed by Boc protection and tosylation. While designed for tert-butyl esters, this approach highlights adaptable strategies:

-

Reduction : Sodium borohydride reduces 1-benzyl-4-piperidone to 4-hydroxymethylpiperidine.

-

Debenzylation : Pd/C in H₂ atmosphere removes the benzyl group.

-

Protection : Boc anhydride in triethylamine yields N-Boc-4-hydroxymethylpiperidine.

-

Tosylation : TsCl in pyridine or triethylamine affords the tosylate.

Challenges :

One-Pot Tosylation-Protection Strategies

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C | Prevents TsCl decomposition |

| Pyridine Equivalents | 1.0–1.2 eq | Ensures HCl scavenging |

| Reaction Time | 18–24 h | Balances completion vs. side reactions |

Chemical Reactions Analysis

Types of Reactions

4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

Substitution: The sulfonyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1. Role as a Prodrug

This compound can serve as a prodrug for various therapeutic applications, particularly in the modulation of neuropeptide activity. Prodrugs are designed to improve the pharmacokinetic properties of active drugs by enhancing their absorption and bioavailability. The presence of the piperidine structure allows for modifications that can enhance binding to biological targets, such as enzymes or receptors involved in neurological disorders.

1.2. Inhibition of Neuropeptide Degradation

The compound has been identified as a potential inhibitor of neutral endopeptidase (NEP), an enzyme responsible for degrading neuropeptides like atrial natriuretic peptide (ANP). By inhibiting NEP, this compound may prolong the action of ANP, which is beneficial in treating conditions such as hypertension and heart failure . The synthesis of derivatives that include this compound has been explored in various studies focusing on cardiovascular health.

Organic Synthesis Applications

2.1. Synthesis of Benzyl Esters and Ethers

The compound can be utilized in the synthesis of benzyl esters and ethers through established protocols that leverage its functional groups. The methodology often involves using reagents that facilitate the formation of these derivatives under mild conditions, making it a valuable intermediate in organic synthesis .

2.2. Versatile Intermediate

Due to its unique structure, 4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester can act as a versatile intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows chemists to create a wide range of compounds with potential biological activity.

3.1. NEP Inhibition Studies

Research has demonstrated that compounds structurally related to this compound exhibit significant NEP inhibitory activity. For instance, studies have shown that specific modifications to the piperidine ring enhance binding affinity to NEP, leading to improved therapeutic outcomes in animal models for cardiovascular diseases .

3.2. Synthesis Protocols

A detailed study on the synthesis protocols for creating benzyl esters using this compound has been documented, highlighting its efficiency and yield under various reaction conditions. For example, using N-methylation techniques allows for the rapid formation of active reagents necessary for further chemical transformations .

Summary Table of Properties and Applications

| Property/Feature | Details |

|---|---|

| Chemical Structure | C21H25NO5S |

| Potential Applications | NEP inhibition, prodrug formulation, organic synthesis |

| Key Benefits | Enhances bioavailability, serves as a versatile intermediate |

| Research Focus Areas | Cardiovascular health, neuropeptide modulation |

Mechanism of Action

The mechanism of action of 4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

4-(2-Ethoxycarbonyl-acetyl)-piperidine-1-carboxylic acid benzyl ester

- CAS : [38711-20-5]

- Structure : Contains an ethoxycarbonyl-acetyl group (-COCH₂CO₂Et) instead of the tosyloxymethyl group.

- Reactivity : The acetyl group may undergo hydrolysis or participate in condensation reactions, unlike the sulfonate's nucleophilic displacement utility .

Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate

- CAS : [130312-10-6]

- Molecular Formula: C₁₅H₁₉NO₃ (MW: 261.32 g/mol).

- Physical Properties : Lower molecular weight and melting point (40–45°C) compared to the target compound, suggesting reduced steric bulk and altered solubility .

4-Cyano-4-(toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

- CAS : [929302-00-1]

- Structure: Replaces the benzyl ester with a tert-butyl ester and introduces a cyano (-CN) group.

Pharmacological Derivatives

4-[(3,4-Difluoro-phenyl)-propionyl-amino]-piperidine-1-carboxylic acid benzyl ester

- Structure : Features a 3,4-difluorophenyl propionamide substituent.

- Application : Acts as an opioid receptor ligand, demonstrating the piperidine-benzyl ester scaffold's versatility in central nervous system drug design .

4-[(3-Fluoro-pyridin-4-ylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester

Structural Isomers and Analogous Intermediates

4-[2-(Toluene-4-sulfonyloxymethyl)phenyl]piperidine-1-carboxylic acid t-butyl ester

- Structure : Adds a phenyl ring to the piperidine core.

- Application: Intermediate in serotonin/norepinephrine reuptake inhibitors (SNRIs), emphasizing the role of aromatic extensions in enhancing target affinity .

Table 1: Key Properties of Selected Analogs

Biological Activity

4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester, with the molecular formula C21H25NO5S and CAS number 160586-68-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a toluene sulfonyl group and a benzyl ester. Its structure can be represented as follows:

Chemical Structure

Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms, including:

- Inhibition of Enzymatic Activity : The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their function.

- Modulation of Receptor Activity : The piperidine moiety may influence interactions with neurotransmitter receptors, affecting signaling pathways.

Pharmacological Effects

Preliminary studies have suggested various pharmacological effects:

- Antinociceptive Activity : Some derivatives have shown promise in pain relief models, indicating potential use in analgesic formulations.

- Anti-inflammatory Properties : Compounds in this class may reduce inflammation through inhibition of pro-inflammatory cytokines.

Case Studies

- Study on Pain Models : A study conducted on rodent models demonstrated that administration of related piperidine derivatives resulted in significant reductions in pain response compared to controls, suggesting potential applications in pain management.

- Inflammation Studies : In vitro assays indicated that compounds with similar structures could lower levels of TNF-alpha and IL-6 in macrophages, highlighting anti-inflammatory potential.

Data Table: Summary of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.